D-(+)-Maltose Monohydrate-13C12

Description

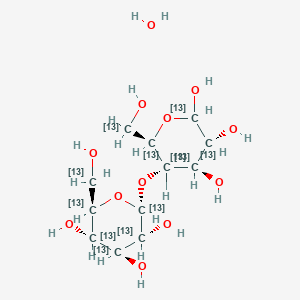

D-(+)-Maltose monohydrate-UL-13C12 (CAS unlabeled form: 6363-53-7) is a uniformly carbon-13 labeled isotopologue of maltose, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond. The molecular formula of this compound is ¹³C₁₂H₂₄O₁₂, with a molecular weight of 372.22 g/mol . It is categorized as a stable isotope-labeled standard, primarily used in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based metabolic profiling due to its ability to provide precise tracking of metabolic pathways .

The compound is supplied by manufacturers such as Toronto Research Chemicals (TRC) and CymitQuimica, with a purity exceeding >95% (HPLC). It is stored at +4°C to ensure stability and shipped at ambient temperature . Its applications span plant biology (e.g., studying cytosolic glucan phosphorylase in Arabidopsis) and bacterial metabolism research (e.g., Escherichia coli maltose utilization pathways) .

Properties

Molecular Formula |

C12H24O12 |

|---|---|

Molecular Weight |

372.22 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1; |

InChI Key |

WSVLPVUVIUVCRA-KOOFFJCXSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@@H]2[13C@H](O[13CH]([13C@@H]([13C@H]2O)O)O)[13CH2]O)O)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Origin of Product |

United States |

Preparation Methods

Isotopic Labeling Strategy

The preparation of D-(+)-Maltose Monohydrate-UL-13C12 involves the incorporation of carbon-13 isotopes uniformly across all carbon atoms of maltose. This is achieved by starting with fully 13C-labeled glucose precursors:

Starting Materials: The synthesis begins with uniformly labeled 13C6-glucose molecules, which are commercially available or synthesized via microbial fermentation using 13C-labeled carbon sources such as 13C-glucose or 13C-carbon dioxide.

Enzymatic Coupling: Two molecules of 13C6-glucose are enzymatically linked through an α(1→4) glycosidic bond to form the disaccharide maltose. This enzymatic synthesis ensures the preservation of isotopic labeling without scrambling.

Hydration: The product is isolated as the monohydrate form, incorporating one molecule of water per maltose molecule to stabilize the crystalline structure.

This process ensures that each maltose molecule contains 12 carbon atoms, all labeled with 13C, resulting in the molecular formula $$^{13}C{12}H{24}O_{12}$$ and a molecular weight of approximately 372.22 g/mol.

Synthetic and Purification Process

The enzymatic synthesis typically employs maltose phosphorylase or maltogenic amylase enzymes to catalyze the formation of maltose from glucose units.

Controlled reaction conditions (pH, temperature, substrate concentration) optimize yield and isotopic integrity.

Following synthesis, the crude product undergoes purification steps to achieve high purity (>95% by HPLC), critical for its use as a reference standard.

Techniques include:

Crystallization: The monohydrate form is crystallized from aqueous solutions under controlled temperature and humidity to obtain uniform crystals.

Chromatographic Purification: High-performance liquid chromatography (HPLC) is used to separate maltose from unreacted glucose, other sugars, and impurities.

The final product is dried and stored under conditions that prevent degradation or isotopic dilution.

Quality Control and Characterization

The quality of D-(+)-Maltose Monohydrate-UL-13C12 is rigorously tested to ensure isotopic purity, chemical purity, and stability:

| Parameter | Specification | Method |

|---|---|---|

| Isotopic Enrichment | Uniform 13C labeling on all carbons | Mass spectrometry (MS), NMR spectroscopy |

| Chemical Purity | >95% | High-performance liquid chromatography (HPLC) |

| Molecular Weight | 372.22 g/mol | Mass spectrometry |

| Physical Form | White crystalline powder | Visual inspection |

| Melting Point | 118-121 °C | Differential scanning calorimetry (DSC) |

| Optical Rotation | +130.4° ± 1.3° (c=4, H2O, 20 °C) | Polarimetry |

| Stability | Stable under normal storage conditions | Stability testing |

These parameters confirm the product's suitability for analytical and research applications.

Research Findings on Preparation and Application

The enzymatic synthesis method preserves the isotopic labeling without isotopic dilution or exchange, which is critical for metabolic tracing studies.

The monohydrate crystalline form provides enhanced stability and ease of handling compared to anhydrous forms.

The compound's purity and isotopic integrity have been validated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring its reliability as an analytical standard.

Summary Table of Preparation Methodology

| Step | Description | Key Points |

|---|---|---|

| Isotopically Labeled Precursors | Use of uniformly 13C-labeled glucose molecules | Ensures full 13C incorporation |

| Enzymatic Coupling | Enzymatic formation of α(1→4) glycosidic bond | High specificity, preserves isotopic labeling |

| Purification | Crystallization and HPLC purification | Achieves >95% purity and monohydrate form |

| Quality Control | HPLC, MS, NMR, polarimetry, melting point analysis | Confirms chemical and isotopic purity |

| Storage | Cool, dry, tightly closed containers | Maintains stability and shelf life |

Chemical Reactions Analysis

Types of Reactions

D-(+)-Maltose monohydrate-UL-13C12 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form maltobionic acid.

Reduction: Reduction reactions can convert maltose to maltitol.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

Substitution: Acylation and alkylation reagents such as acetic anhydride and methyl iodide are used under basic or acidic conditions.

Major Products Formed

Oxidation: Maltobionic acid

Reduction: Maltitol

Substitution: Various acylated and alkylated derivatives of maltose

Scientific Research Applications

Metabolic Research

Tracing Metabolic Pathways

The carbon-13 labeling in D-(+)-Maltose monohydrate allows researchers to trace its metabolic pathways in biological systems. This is crucial for understanding how sugars are metabolized and utilized by different organisms, including humans. The compound can be used in metabolic flux analysis to study the dynamics of glucose metabolism and energy production in cells.

Case Study: CHO Cell Metabolism

Recent studies have demonstrated that Chinese Hamster Ovary (CHO) cells can utilize maltose as an energy source when glucose is depleted. This was shown to enhance cell viability and protein production in a glucose-free medium, indicating that maltose can serve as a viable alternative energy source in biopharmaceutical manufacturing processes .

Biopharmaceutical Applications

Enhancing Cell Culture Viability

D-(+)-Maltose monohydrate has been shown to sustain cell culture viability upon glucose depletion. In experiments, CHO-K1 cells maintained high viability in protein-free media containing maltose, suggesting that maltose supplementation could be a strategy to improve recombinant protein yields by minimizing lactate accumulation—a common issue in fed-batch cultures .

Potential for Increased Carbohydrate Loading

The ability of mammalian cells to metabolize maltose opens new avenues for increasing carbohydrate loading in cell cultures. This could lead to enhanced productivity and reduced costs in biopharmaceutical production, as maltose metabolism can mitigate toxic byproducts like lactate .

Food Industry Applications

Prebiotic Effects

D-(+)-Maltose has been studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria. This property makes it a candidate for use in functional foods aimed at improving gut health and overall nutrition.

Analytical Chemistry

Isotope Ratio Mass Spectrometry

The stable carbon isotope labeling of D-(+)-Maltose monohydrate enables its use in isotope ratio mass spectrometry (IRMS). This technique can be employed to detect adulteration in food products, such as honey, by measuring differences between carbon isotope ratios of sugars . The ability to differentiate between natural and synthetic sugars is critical for food quality control.

Mechanism of Action

The mechanism of action of D-(+)-Maltose monohydrate-UL-13C12 involves its metabolism by enzymes such as maltase and amylase. These enzymes hydrolyze the glycosidic bond between the glucose units, releasing glucose-13C, which can then be tracked in metabolic pathways. The labeled glucose allows researchers to study the dynamics of carbohydrate metabolism and the effects of various metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of D-(+)-Maltose monohydrate-UL-13C12, a comparison with isotopic variants and unlabeled maltose is provided below.

Isotopic Variants of Maltose

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Purity | Storage | Key Applications |

|---|---|---|---|---|---|---|---|

| D-(+)-Maltose monohydrate | 6363-53-7 | C₁₂H₂₂O₁₁·H₂O | 360.31 | None | >98% | Room temp | General lab use, manufacturing |

| D-(+)-Maltose-1-¹³C monohydrate | - | ¹³C₁C₁₁H₂₂O₁₁·H₂O | ~361.31 | ¹³C at position 1 | >95% | +4°C | Position-specific tracer studies |

| D-(+)-Maltose-UL-¹³C₁₂ monohydrate | - | ¹³C₁₂H₂₄O₁₂ | 372.22 | Uniform ¹³C₁₂ | >95% | +4°C | Metabolic flux analysis, NMR/MS |

| D-(+)-Maltose-UL-d₁₄ monohydrate | - | C₁₂H₈D₁₄O₁₁·H₂O | ~374.31 | Uniform deuterium | >95% | +4°C | MS-based studies, solvent probing |

Key Observations:

- Uniform vs.

- Deuterated vs. ¹³C-Labeled : Deuterated maltose (UL-d₁₄) is preferred for mass spectrometry due to its distinct mass shift, while ¹³C-labeled maltose is ideal for NMR due to isotopic visibility in carbon spectra .

Stability and Handling

- UL-¹³C₁₂ maltose requires +4°C storage to maintain stability, whereas unlabeled maltose is stable at room temperature .

- Both labeled and unlabeled forms should avoid contact with strong oxidizers to prevent decomposition .

Cost and Availability

- UL-¹³C₁₂ maltose is significantly costlier than unlabeled variants. For example, 1 mg of UL-¹³C₁₂ from CymitQuimica costs 267.00 € , compared to ~50–100 € for unlabeled maltose (vendor-dependent) .

- Bulk pricing for UL-¹³C₁₂ decreases marginally (e.g., 10 mg at 1,769.00 € ), reflecting production challenges for uniformly labeled compounds .

Q & A

Basic Research Questions

Q. How can researchers validate the purity and structural integrity of D-(+)-Maltose monohydrate-UL-13C12 for experimental use?

- Methodological Answer : Purity validation requires a combination of analytical techniques. High-performance liquid chromatography (HPLC) with refractive index detection is recommended for quantifying maltose content (≥97% purity threshold). Thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., butanol:acetic acid:water 4:1:1) can detect glucose impurities (≤1% threshold). Specific rotation measurements ([α]D²⁰ +129° to +131°) confirm stereochemical integrity, while infrared (IR) spectroscopy verifies structural consistency against reference spectra . For UL-13C12-labeled samples, mass spectrometry (MS) or ¹³C-NMR should confirm isotopic enrichment ≥98% .

Q. What role does D-(+)-Maltose monohydrate play in cell culture media formulation?

- Methodological Answer : Maltose serves as a non-reducing carbon source in cell culture, particularly for osmolyte-sensitive systems. To optimize concentrations, perform dose-response assays (e.g., 0.5–5% w/v) monitoring cell viability (via trypan blue exclusion) and metabolic activity (ATP assays). Compare with alternative sugars (e.g., glucose, sucrose) to assess growth kinetics. For UL-13C12-labeled studies, track isotopic incorporation into biomass using liquid chromatography-mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How does ¹³C-uniform labeling in D-(+)-Maltose monohydrate-UL-13C12 enhance metabolic flux analysis (MFA) in microbial systems?

- Methodological Answer : UL-13C12 labeling enables precise tracking of carbon fate in central metabolic pathways. Design pulse-chase experiments with labeled maltose as the sole carbon source. Use ¹³C-NMR or gas chromatography-MS (GC-MS) to analyze isotopomer distributions in metabolites (e.g., TCA cycle intermediates). Computational modeling (e.g., via OpenFLUX) quantifies flux ratios. Validate against unlabeled controls to distinguish endogenous vs. exogenous carbon contributions .

Q. What experimental strategies address batch-to-batch variability in D-(+)-Maltose monohydrate purity?

- Methodological Answer : Variability arises from residual glucose or hydration inconsistencies. Implement pre-experiment recalibration:

- Dry samples at 105°C for 4 hours to standardize hydration levels.

- Use enzymatic assays (e.g., maltase/glucose oxidase) to quantify free glucose.

- Cross-validate purity with differential scanning calorimetry (DSC) to detect amorphous content. Statistical process control (SPC) charts for historical batch data identify outlier thresholds .

Q. How can maltose-based dissolvable microneedles improve transdermal drug delivery?

- Methodological Answer : Fabricate microneedles via drawing lithography:

- Prepare maltose monohydrate solutions (30–50% w/v) in phosphate buffer (pH 7.4).

- Mold onto SU-8 polymer microtubes; dry under controlled humidity (30% RH).

- Test dissolution kinetics in simulated interstitial fluid (37°C) using UV-vis spectroscopy. Assess drug release profiles (e.g., insulin) via Franz diffusion cells. Compare mechanical strength (via nanoindentation) against alternative saccharides (e.g., trehalose) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported hydration stability of D-(+)-Maltose monohydrate under varying storage conditions?

- Methodological Answer : Hydration stability conflicts arise from humidity exposure. Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.